4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a molecular formula of C21H27N3O3S. This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Formation of the Benzamide Core: This involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminophenylpropylcarbamate to yield the benzamide core.
Introduction of the Pyrrolidine Ring: The benzamide core is then reacted with pyrrolidine in the presence of a suitable base, such as triethylamine, to introduce the pyrrolidine ring.
Sulfonylation: Finally, the compound undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: Act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulate Gene Expression: Affect the expression of specific genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- N-(2-(4-methoxy-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-4-methyl-benzamide
Uniqueness
4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27N3O4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H27N3O4S/c1-3-12-23-22(27)18-8-4-5-9-19(18)24-21(26)17-11-10-16(2)20(15-17)30(28,29)25-13-6-7-14-25/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
MIBHFYSOIZQJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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